molecular formula C19H24N4O3S B2526332 N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2380175-07-3

N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2526332
CAS No.: 2380175-07-3
M. Wt: 388.49
InChI Key: PLYWAKNMNARWNP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core, a piperidine ring, and a methoxybenzenesulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the piperidine ring, and the attachment of the methoxybenzenesulfonyl group. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.

    Attachment of the Methoxybenzenesulfonyl Group: This can be done using sulfonylation reactions with methoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine analogs: Compounds with similar structures but different substituents.

    Pyrimidine derivatives: Compounds with a pyrimidine core but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-26-17-4-6-18(7-5-17)27(24,25)22-12-9-16(10-13-22)23(15-2-3-15)19-8-11-20-14-21-19/h4-8,11,14-16H,2-3,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYWAKNMNARWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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